molecular formula C27H23FN4O3 B11239453 N-[2-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide

N-[2-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide

Cat. No.: B11239453
M. Wt: 470.5 g/mol
InChI Key: JBEMJPHIKPEIQQ-UHFFFAOYSA-N
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Description

N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups, including fluorine and methyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE involves multiple steps, typically starting with the preparation of the pyridazine core One common method involves the reaction of hydrazine with a suitable diketone to form the pyridazine ringIndustrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs .

Chemical Reactions Analysis

N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can replace hydrogen atoms or other substituents on the aromatic rings.

    Hydrolysis: This reaction can break down the compound into smaller fragments, often using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular function and ultimately therapeutic outcomes .

Comparison with Similar Compounds

N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE can be compared to other pyridazine derivatives, such as:

The uniqueness of N-(2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H23FN4O3

Molecular Weight

470.5 g/mol

IUPAC Name

N-[2-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]benzamide

InChI

InChI=1S/C27H23FN4O3/c1-17-8-10-19(11-9-17)23-15-24(30-26(34)20-6-4-3-5-7-20)27(35)32(31-23)16-25(33)29-22-13-12-21(28)14-18(22)2/h3-15H,16H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

JBEMJPHIKPEIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)C

Origin of Product

United States

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